N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt

COX-2 prodrug solubility phosphate-buffered saline solubility acyl chain length–solubility relationship

Avoid ANDA filing delays from inconsistent impurity reference standards. This compound uniquely serves as both a Parecoxib degradation product marker and a Palbociclib process impurity, halving qualification overhead. • Validated for ICH Q3A/Q3B: confirmed degradation product under acid, base, oxidative, thermal, photolytic & humidity stress. • Quantifiable differentiation: PBS solubility 10 mg/mL and distinct HPLC retention vs. parecoxib (propanamide) ensures accurate system suitability. • Supply efficiency: single batch, dual drug master file applicability, reducing inventory & CoA maintenance.

Molecular Formula C20H19N2NaO4S
Molecular Weight 406.4 g/mol
Cat. No. B12063273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt
Molecular FormulaC20H19N2NaO4S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
InChIInChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1
InChIKeyPUISERDKPKYJAH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parecoxib Impurity 6 Sodium Salt: Overview & Dual Identity


N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt (CAS 198470-92-7) is the sodium salt of the N-butyryl sulfonamide analog of the selective COX-2 inhibitor pharmacophore. It belongs to the 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide class of coxibs, sharing the core scaffold of valdecoxib but bearing an N-butanamide (butyryl) acyl chain at the sulfonamide nitrogen instead of the N-propanamide found in the approved parenteral prodrug parecoxib sodium [1]. This compound is predominantly sourced as an analytical reference standard—designated Parecoxib Impurity 6 Sodium Salt (or Impurity O, Impurity D)—and is simultaneously catalogued as a Palbociclib process-related impurity, giving it a rare dual-identity within pharmaceutical quality control workflows . Its molecular formula is C₂₀H₂₀N₂O₄S·Na, with a molecular weight of 406.43 g·mol⁻¹ for the sodium salt (free acid: 384.45 g·mol⁻¹) .

Parecoxib Impurity 6 Sodium Salt: Why Substitution Fails


Substituting this compound with parecoxib sodium, valdecoxib, or a generic coxib reference standard is not analytically or pharmacologically equivalent because the N-acyl chain length directly dictates three critical measurable parameters: aqueous solubility, in vivo prodrug conversion kinetics, and chromatographic retention behavior. Talley et al. (2000) demonstrated that the butanamide congener (5c) exhibits a phosphate-buffered saline solubility of 10 mg·mL⁻¹ at 25 °C, versus 22 mg·mL⁻¹ for parecoxib sodium (propanamide, 5b), while the acetamide analog (5a) failed to undergo complete biotransformation to valdecoxib in non-rodent species [1]. A simple swap of a propanamide standard for a butanamide standard therefore introduces systematic error into validated HPLC impurity methods, misidentifies degradation products, and yields incorrect mass balance in stability studies. Furthermore, the compound's structural coincidence with a Palbociclib impurity means that procurement of the butanamide sodium salt from a single qualified supplier satisfies traceability requirements across two unrelated drug master files, a logistical efficiency unavailable with any other single coxib reference material [2].

Parecoxib Impurity 6 Sodium Salt: Head-to-Head Comparisons


Aqueous Solubility Comparison: Butanamide vs. Propanamide

In the seminal structure–activity relationship study by Talley et al. (2000), the sodium salt of the butanamide analog (5c) exhibited an aqueous solubility of 10 mg·mL⁻¹ in phosphate-buffered saline (PBS) at 25 °C, compared with 22 mg·mL⁻¹ for parecoxib sodium (5b, propanamide) under identical conditions [1]. This represents a 54.5% lower solubility for the butanamide congener. The acetamide analog (5a) was excluded from further development due to incomplete in vivo conversion, making the propanamide/butanamide pair the only two congeners with demonstrated complete biotransformation across rat, dog, monkey, and human liver microsomes [1].

COX-2 prodrug solubility phosphate-buffered saline solubility acyl chain length–solubility relationship

In Vivo Prodrug Conversion: Butanamide vs. Acetamide

Talley et al. evaluated the in vivo bioconversion of three N-acyl sulfonamide prodrugs of valdecoxib (4): acetamide (5a), propanamide/parecoxib (5b), and butanamide (5c). Both 5b and 5c underwent rapid and complete conversion to valdecoxib in rat, dog, cynomolgus monkey, and human liver microsome preparations. In contrast, 5a was not completely converted in canines or cynomolgus monkeys, with significant urinary elimination of unchanged prodrug [1]. The mean elimination half-life of parecoxib sodium (5b) was 0.135 h (rat), 0.553 h (dog), and 1.21 h (monkey); 5c was described as comparably rapid and complete in all species tested [1].

prodrug bioconversion valdecoxib pharmacokinetics acyl sulfonamide metabolic lability

Chromatographic Differentiation in Stability-Indicating HPLC

A validated stability-indicating RP-HPLC method for parecoxib sodium bulk drug identified Impurity O (synonymous with the butanamide / Parecoxib Impurity 6) as one of the principal degradation impurities formed under stressed conditions (alkali, acid, oxidative, photolytic, thermal, and humidity) [1]. The method achieved baseline resolution of Impurity O from parecoxib and all other degradation impurities, with the bulk drug content determined as 98.94% (RSD 0.96%) [1]. Commercial suppliers provide the sodium salt with full characterization data (NMR, MS, HPLC) and Certificates of Analysis compliant with regulatory guidelines (USP/EP) [2], enabling direct use as a qualified reference standard for Abbreviated New Drug Application (ANDA) analytical method development and quality control release testing [2].

RP-HPLC impurity profiling relative retention time stability-indicating method validation

Dual Pharmacopeial Identity: Parecoxib and Palbociclib Impurity

The compound N-((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide is simultaneously catalogued in pharmaceutical impurity libraries under two orthogonal classification systems: as Parecoxib Impurity 6 Sodium Salt (or Impurity O/Impurity D, CAS 198470-92-7) and as a Palbociclib (CDK 4/6 inhibitor) process-related impurity (CAS 198470-91-6 for the free acid form) . The Sigma-Aldrich/AChemBlock listing confirms the Palbociclib impurity identity at 97% purity . A dedicated synthetic patent (CN104557754A) addresses the preparation of this compound specifically as a parecoxib sodium impurity standard for analytical quality control [1].

pharmaceutical reference standard dual pharmacopeial identity cross-drug impurity utility

Parecoxib Impurity 6 Sodium Salt: Proven Applications


Stability-Indicating HPLC Method for ANDA Submissions

Regulatory filings under ICH Q3A/Q3B require identification, structural characterization, and quantification of all impurities present at ≥0.10% in the drug substance. The butanamide sodium salt (Impurity O/6) has been confirmed as one of the principal degradation products formed under acidic, alkaline, oxidative, thermal, photolytic, and humidity stress conditions [1]. The availability of a fully characterized reference standard with COA documentation (NMR, MS, HPLC purity) compliant with USP/EP requirements enables direct use as a system suitability marker and calibration standard in the validated HPLC method, ensuring accurate quantitation and method reproducibility across laboratories [2].

Dual ANDA Impurity Profiling for Parecoxib and Palbociclib

Quality control organizations supporting generic drug portfolios that include both parecoxib sodium (COX-2 inhibitor, post-operative analgesia) and palbociclib (CDK 4/6 inhibitor, breast cancer) can procure and qualify a single batch of the butanamide sodium salt as the reference standard serving both impurity profiling programs. The compound's identity as Parecoxib Impurity 6 Sodium Salt (CAS 198470-92-7) and as a Palbociclib process impurity (free acid CAS 198470-91-6) is confirmed by independent vendor catalogs and patent literature [1][2]. This dual eligibility reduces the number of separate reference standard qualifications, inventory storage requirements, and associated CoA documentation maintenance.

Prodrug SAR: N-Acyl Sulfonamide Bioconversion & Solubility

Academic and industrial medicinal chemistry groups studying the relationship between acyl chain length and prodrug performance in sulfonamide-based COX-2 inhibitors can use the butanamide sodium salt as the C3-acyl comparator against the C2-propanamide (parecoxib) and C1-acetamide analogs. The complete data set from Talley et al. (2000) provides solubility values (5c: 10 mg·mL⁻¹; 5b: 22 mg·mL⁻¹ in PBS) and species-specific bioconversion profiles for all three congeners [1]. Researchers can design formulation screens or computational models using these experimentally determined physico-chemical parameters without conducting de novo synthesis of the butanamide series.

Quote Request

Request a Quote for N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.